molecular formula C14H15ClN2O B6271468 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride CAS No. 2694744-41-5

2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride

Cat. No.: B6271468
CAS No.: 2694744-41-5
M. Wt: 262.7
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Description

2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a naphthalene ring, a methylamino group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the methylamino group at the 1-position. This can be achieved through nitration, reduction, and subsequent methylation.

    Introduction of the Acetonitrile Group: The naphthalene derivative is then reacted with chloroacetonitrile in the presence of a base to form the desired acetonitrile compound.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, making them candidates for drug development. They can be explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its structural properties.

Mechanism of Action

The mechanism of action of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring and the methylamino group can facilitate binding to hydrophobic pockets or active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(dimethylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride
  • 2-({1-[(ethylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride

Uniqueness

The uniqueness of 2-({1-[(methylamino)methyl]naphthalen-2-yl}oxy)acetonitrile hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methylamino group at the 1-position of the naphthalene ring and the acetonitrile moiety provides a distinct set of chemical properties that can be exploited in various applications.

Properties

CAS No.

2694744-41-5

Molecular Formula

C14H15ClN2O

Molecular Weight

262.7

Purity

93

Origin of Product

United States

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